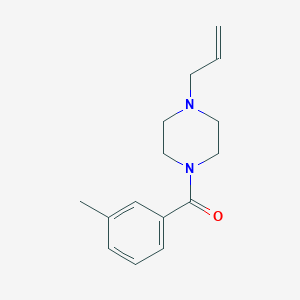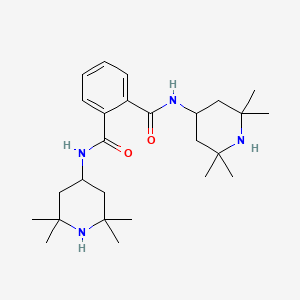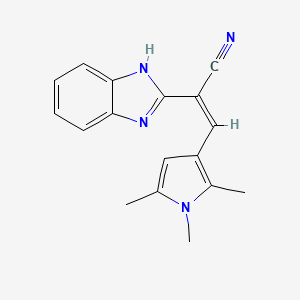
(4-ALLYLPIPERAZINO)(3-METHYLPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Allylpiperazino)(3-methylphenyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound consists of a piperazine ring substituted with an allyl group and a 3-methylphenyl group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Allylpiperazino)(3-methylphenyl)methanone typically involves the reaction of 4-allylpiperazine with 3-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may include recrystallization or distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Allylpiperazino)(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(4-Allylpiperazino)(3-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial agent.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (4-Allylpiperazino)(3-methylphenyl)methanone involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The allyl group and the 3-methylphenyl group contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound exerts its effects by interfering with the normal functioning of microbial cell membranes and enzymes .
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazino)(3-methylphenyl)methanone
- (4-Propylpiperazino)(3-methylphenyl)methanone
- (4-Methylpiperazino)(3-methylphenyl)methanone
Uniqueness
(4-Allylpiperazino)(3-methylphenyl)methanone is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. The allyl group enhances the compound’s reactivity and its ability to interact with various molecular targets, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
(3-methylphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-7-16-8-10-17(11-9-16)15(18)14-6-4-5-13(2)12-14/h3-6,12H,1,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZCBESAXXRDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[5-(imidazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B5263924.png)

![prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate](/img/structure/B5263934.png)
![N-(2,4-dihydroxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5263937.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-5-fluoro-2-methylbenzenesulfonamide](/img/structure/B5263950.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5263952.png)
![3-cyclopropyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5263964.png)
![1-methyl-3-{[4-(1-morpholin-4-ylethyl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5263972.png)
![methyl 4-[(1R,9S)-5-amino-4-cyano-12-methyl-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-3-yl]-1H-pyrazole-5-carboxylate](/img/structure/B5263980.png)

![1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5264000.png)
![N-[2-(4-morpholinyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5264013.png)
![N-isopropyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5264016.png)
![N,N-dimethyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-5-indolinesulfonamide](/img/structure/B5264028.png)
